1-methyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine
Description
1-Methyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a methyl group at position 1, a piperidinyl substituent at position 3, and an amine group at position 2.
Properties
IUPAC Name |
1-methyl-3-piperidin-1-ylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-12-7-8(10)9(11-12)13-5-3-2-4-6-13/h7H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSABRJWZQWJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N2CCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244984 | |
| Record name | 1H-Pyrazol-4-amine, 1-methyl-3-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356543-28-6 | |
| Record name | 1H-Pyrazol-4-amine, 1-methyl-3-(1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356543-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-4-amine, 1-methyl-3-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-methyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the piperidine group.
Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methylating agents such as methyl iodide in the presence of a base.
Industrial production methods may involve the optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-Methyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, where suitable leaving groups are replaced by nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrazole structures exhibit significant anticancer properties. For instance, derivatives of 1-methyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine have shown promising results against various cancer cell types:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Inhibition of cell growth |
| Breast Cancer | MDA-MB-231 | Antiproliferative effects |
| Liver Cancer | HepG2 | Significant growth inhibition |
Studies have demonstrated that the compound can inhibit the growth of malignant cells through mechanisms involving apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research shows that it exhibits strong activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 μg/mL |
| Staphylococcus epidermidis | 0.25 μg/mL |
These findings suggest that the compound may serve as a potential antimicrobial agent, particularly in treating infections caused by resistant strains .
Biological Studies
The compound is utilized in biological studies to understand its interactions with various biological targets such as enzymes and receptors. Its mechanism of action often involves binding to these targets, which can modulate their activity and lead to therapeutic effects.
Industrial Applications
In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new compounds with desired biological activities.
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:
- Synthesis and Evaluation of Anticancer Activity : A study synthesized multiple asymmetric derivatives fused with 1H-pyrazole and assessed their anticancer activities across different cell lines, indicating promising in vitro antitumor effects .
- Antimicrobial Evaluation : Another study evaluated five pyrazole derivatives for their antimicrobial properties, revealing significant inhibition against various bacterial strains .
Mechanism of Action
The mechanism of action of 1-methyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety may enhance its binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-methyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine, focusing on substituent variations, molecular properties, and reported applications:
Key Differences and Research Findings
Substituent Effects on Bioactivity
- Piperidine vs. Pyridine : The piperidinyl group (e.g., in 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine) enhances lipophilicity and CNS penetration compared to pyridinyl analogs like 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine .
- Trifluoromethyl Substitution : Compounds with a trifluoromethyl group (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine) exhibit improved metabolic stability and binding affinity in enzyme assays .
Therapeutic Potential
- Antimicrobial Activity : 5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine derivatives show promise against mycobacteria, with minimal cytotoxicity .
Biological Activity
1-Methyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine, also known as 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine, is a synthetic organic compound with a unique structure that combines a pyrazole ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
The chemical formula for this compound is C₉H₁₆N₄, with a molecular weight of 180.25 g/mol. Its structure features a 3-amino group and a 1-methyl group on the pyrazole ring, which contribute to its reactivity and interaction with biological targets .
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₆N₄ |
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | 1-(1-methylpyrazol-4-yl)piperidin-3-amine |
| Appearance | Oil |
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers . Specifically, analogs based on the 1H-pyrazole scaffold have demonstrated antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have reported that certain pyrazole derivatives exhibit strong antimicrobial effects, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.
The biological activity of this compound is believed to be linked to its interactions with various biological macromolecules. These interactions may include binding to proteins and nucleic acids, which could alter cellular pathways involved in proliferation and infection . Understanding these mechanisms is crucial for the development of effective therapeutic agents.
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized multiple asymmetric MACs fused with 1H-pyrazole and assessed their anticancer activities. The results indicated promising in vitro antitumor effects across different cancer cell lines .
- Antimicrobial Evaluation : Another study evaluated five pyrazole derivatives for their antimicrobial properties. The most active derivative showed significant inhibition zones against tested bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
